(Cyclopentadienyl)methylzinc

Description

Historical Context of Organozinc Compounds in Synthetic Chemistry

The field of organozinc chemistry dates back to 1848, with the pioneering work of Edward Frankland. wikipedia.orgchemeurope.com He successfully synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.org This discovery marked a significant milestone as it was the first compound to feature a metal-to-carbon sigma bond. chemeurope.com Organozinc compounds were among the very first organometallic compounds to be created. wikipedia.org

Despite their pyrophoric nature, which necessitates handling under air-free conditions, organozinc reagents have become indispensable tools in organic synthesis. wikipedia.orgsigmaaldrich.com They are known for being less reactive than many other organometallic reagents like Grignard and organolithium reagents, which allows for a higher degree of functional group tolerance. wikipedia.orgsigmaaldrich.com This characteristic makes them particularly valuable in complex molecule synthesis. sigmaaldrich.comdntb.gov.ua Over the years, numerous methods have been developed for their preparation, making their synthesis more straightforward and efficient. dntb.gov.ua

Classification of Organozinc Compounds: Heteroleptic RZnX Systems

Organozinc compounds can be broadly categorized based on the number and type of organic and inorganic substituents attached to the zinc atom. wikipedia.orgslideshare.net The main classes are:

Diorganozinc (R₂Zn): These homoleptic compounds feature two organic (alkyl or aryl) groups bonded to the zinc center. wikipedia.orgslideshare.net

Heteroleptic Organozinc Halides (RZnX): In these systems, the zinc atom is bonded to one organic group (R) and one electronegative or monoanionic ligand (X), typically a halide. wikipedia.orgslideshare.netslideshare.net

Organozincates: These are ionic compounds that can be further divided into tetraorganozincates ([R₄Zn]M₂) and triorganozincates ([R₃Zn]M). wikipedia.org

(Cyclopentadienyl)methylzinc falls under the category of heteroleptic organozinc compounds, where 'R' is a methyl group and 'X' is a cyclopentadienyl (B1206354) group. The reactivity and stability of these RZnX compounds can be significantly influenced by their preparation method. sigmaaldrich.com The coordination chemistry of these compounds is an active area of research, with studies showing that the nature of the substituents can lead to different association states, such as dimers, trimers, or polymers, in solution. capes.gov.br

Significance of Cyclopentadienyl Ligands in Organometallic Chemistry

The cyclopentadienyl (Cp) ligand, a five-membered aromatic ring with the formula [C₅H₅]⁻, is a cornerstone of organometallic chemistry. ontosight.ainumberanalytics.comtestbook.com Its discovery and the subsequent synthesis of ferrocene (B1249389) in 1951 revolutionized the field. numberanalytics.com

Key features of the cyclopentadienyl ligand include:

Exceptional Stability: The Cp ligand is known for its ability to stabilize metal complexes across the periodic table. libretexts.orglibretexts.org It is generally inert to a wide range of nucleophiles and electrophiles, often acting as a "spectator" ligand that does not directly participate in reactions at the metal center. libretexts.orglibretexts.orggla.ac.uk

Versatile Bonding Modes: The Cp ligand can coordinate to a metal center in various ways, leading to a diverse array of molecular geometries. libretexts.orglibretexts.org Common structural motifs include the "piano stool" (CpMLn), "metallocene" (Cp₂M), and "bent metallocene" (Cp₂MXn) structures. libretexts.orglibretexts.org

Electronic Properties: The Cp ligand is a strong π-donor, which significantly influences the electronic properties of the metal complex. numberanalytics.com This electronic interaction contributes to the strong covalent character of the metal-Cp bond. gla.ac.uk

The unique properties of the Cp ligand have made it instrumental in the development of catalysts for numerous industrial processes and in the synthesis of novel materials. ontosight.ainumberanalytics.com

Overview of this compound within Organometallic Research

This compound is a heteroleptic organozinc compound that combines the features of both organozinc and cyclopentadienyl chemistry. Research into related zincocene compounds, which feature two cyclopentadienyl ligands, reveals that the bonding between the zinc and the Cp ring can be complex. nih.gov In some instances, the zinc atom is not centrally located but is displaced towards one side of the ring, indicating an interaction that is not purely η⁵. youtube.com

The structural and reactive properties of this compound are of interest to researchers exploring new applications in catalysis and materials science. The interplay between the methyl group and the cyclopentadienyl ligand, and their influence on the zinc center, offers opportunities for fine-tuning the compound's reactivity and stability for specific synthetic transformations.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8Zn-2 |

|---|---|

Molecular Weight |

145.5 g/mol |

IUPAC Name |

carbanide;cyclopenta-1,3-diene;zinc |

InChI |

InChI=1S/C5H5.CH3.Zn/c1-2-4-5-3-1;;/h1-5H;1H3;/q2*-1; |

InChI Key |

IKOHWBSLDFZRHN-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH-]1C=CC=C1.[Zn] |

Origin of Product |

United States |

Coordination Chemistry and Structural Elucidation

Molecular Structure Elucidation Techniques

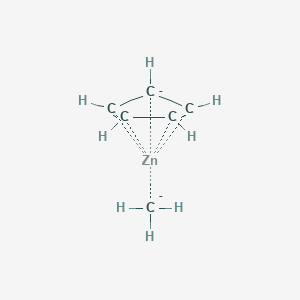

The determination of the precise molecular geometry of (Cyclopentadienyl)methylzinc has been achieved through a combination of powerful structural elucidation techniques, providing a comprehensive understanding of its bonding and conformation in both the gaseous and solid states.

Gas-Phase Electron Diffraction Studies

In the gas phase, the structure of this compound has been investigated using gas electron diffraction (GED). researchgate.net This technique provides information about the geometry of free, isolated molecules, devoid of intermolecular interactions present in the solid state. researchgate.netwikipedia.org The electron scattering pattern of gaseous this compound, denoted as MeZn(η-Cp), is consistent with a molecular model of C₅ᵥ symmetry, excluding the hydrogen atoms of the methyl group. researchgate.net This suggests a structure where the zinc atom is situated along the five-fold rotational axis of the planar cyclopentadienyl (B1206354) ring.

Key structural parameters determined from gas-phase electron diffraction are summarized in the table below:

| Parameter | Value (Å) |

| Zn-C(Me) bond distance | 1.903(12) |

| Zn-C(Cp) bond distance | 2.280(9) |

These bond distances provide valuable insights into the nature of the metal-ligand interactions in the gaseous state. The Zn-C(Me) bond length is a typical value for a zinc-carbon sigma bond, while the Zn-C(Cp) distance reflects the interaction between the zinc atom and the π-system of the cyclopentadienyl ring.

Single-Crystal X-ray Diffraction Analysis

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, revealing a polymeric nature that contrasts with its monomeric gas-phase structure. In the crystalline form, this compound adopts a puckered chain structure, represented as -[Zn(Cp)Me]n-. researchgate.net This polymeric arrangement is facilitated by the bridging cyclopentadienyl groups, which link adjacent zinc atoms.

The coordination of the bridging cyclopentadienyl groups is a key feature of the solid-state structure. These ligands are found to coordinate to the zinc atoms in a di- or tri-hapto fashion. researchgate.net This observation indicates that the cyclopentadienyl ring does not interact with the zinc center in a symmetrical η⁵-manner, as might be inferred from the gas-phase data, but rather through two or three of its carbon atoms. This type of interaction is crucial in forming the extended polymeric chain.

Advanced Spectroscopic Characterization for Structural Insights (e.g., NMR beyond basic identification)

While detailed advanced Nuclear Magnetic Resonance (NMR) studies specifically for this compound are not extensively reported in the reviewed literature, NMR spectroscopy is a fundamental tool for characterizing cyclopentadienyl complexes. In related compounds, ¹H and ¹³C NMR spectroscopy are used to probe the solution-state structure and dynamics. For instance, the chemical shifts and coupling constants of the cyclopentadienyl protons and carbons can provide information about the hapticity of the ligand and the fluxional behavior of the molecule in solution.

In many cyclopentadienyl complexes, dynamic processes such as ring whizzing can lead to time-averaged NMR spectra, where all cyclopentadienyl protons or carbons appear equivalent. Variable-temperature NMR studies are often employed to slow down these processes and resolve the distinct signals of the different carbon or proton environments, thereby providing insights into the coordination and dynamics of the cyclopentadienyl ligand. While specific data for CpZnMe is scarce, the principles of these advanced NMR techniques are critical for a complete understanding of its solution behavior.

Coordination Modes of the Cyclopentadienyl Ligand

The cyclopentadienyl ligand is known for its versatile coordination chemistry, capable of binding to metal centers in various hapticities. In this compound, the nature of this coordination is highly dependent on the physical state of the compound.

η² Coordination Mode

The single-crystal X-ray diffraction analysis of this compound indicates that the bridging cyclopentadienyl groups coordinate to the zinc atoms in a di-hapto (η²) or tri-hapto (η³) fashion. researchgate.net An η² coordination mode involves two adjacent carbon atoms of the cyclopentadienyl ring binding to the zinc center. This mode of interaction is a key feature of the polymeric solid-state structure, contributing to the puckered nature of the -[Zn(Cp)Me]n- chain. The deviation from a higher hapticity in the solid state highlights the influence of crystal packing forces and the electronic preferences of the zinc center in a condensed phase.

η⁵ Coordination Mode in Related Systems

In organometallic chemistry, the cyclopentadienyl ligand most commonly binds to a metal center in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are involved in the bonding. rsc.orgrsc.org This η⁵-coordination arises from the effective overlap between the five molecular orbitals of the cyclopentadienyl π-system and the available s, p, and d orbitals of the metal. rsc.org This mode of bonding is not restricted to transition metals; main group metals also form complexes with η⁵-cyclopentadienyl ligands.

In the context of zinc, this compound (CpZnMe) in the gaseous state exists as a monomer featuring a pentahapto Cp group. rsc.org This "half-sandwich" or "piano stool" arrangement is a classic example of η⁵ coordination. rsc.org The stability of the metal-Cp bond in such complexes is significant, allowing the Cp ligand to often act as a stable "spectator" ligand that helps to stabilize the entire complex. While other coordination modes like trihapto (η³) and monohapto (η¹) are known for the Cp ligand, the η⁵ mode is predominant and energetically favorable for a wide range of metals. rsc.org

Geometry at the Zinc Center

The coordination geometry around the zinc atom in its complexes is largely dictated by electrostatic and steric factors, as the filled 3d orbital results in a lack of ligand field stabilization effects. This allows zinc(II) to adopt various coordination geometries, most commonly tetrahedral, but also linear and pentacoordinate arrangements.

In the case of the monomeric this compound in the gas phase, the zinc atom is coordinated to one methyl group and the five carbon atoms of the cyclopentadienyl ring. This arrangement leads to a departure from the simple geometries typically seen in dialkylzinc compounds.

Distorted Tetrahedral Coordination

When zinc centers coordinate to multiple ligands, a tetrahedral geometry is often preferred. For instance, the addition of Lewis bases to diorganozinc compounds typically results in the formation of four-coordinate complexes with a tetrahedral or, more commonly, a distorted tetrahedral geometry. This distortion from an ideal tetrahedral arrangement can be seen in numerous zinc complexes with various ligands. The deviation from perfect geometry can be influenced by factors such as chelation or the steric and electronic properties of the coordinating ligands. In complexes where zinc is bonded to four donor atoms, such as in certain carboxylate or β-iminoesterate complexes, a distorted tetrahedral environment is a common structural feature.

Bonding Characteristics and Dynamics

The nature of the chemical bonds in this compound, specifically the zinc-carbon bonds, is fundamental to its reactivity and stability. The interaction involves both a sigma bond from the methyl group and a π-interaction with the cyclopentadienyl ring.

Zinc-Carbon Bond Distances (Zn-C(Methyl) and Zn-C(Cyclopentadienyl))

Gas-phase electron diffraction studies have provided precise measurements of the bond lengths in monomeric this compound. The bond distance between the zinc atom and the carbon of the methyl group (Zn-C(Methyl)) is 1.948(5) Å. The bonding to the cyclopentadienyl ring is characterized by an average distance from the zinc atom to the five carbon atoms of the ring (Zn-C(Cyclopentadienyl)) of 2.21(1) Å.

The Zn-C(Methyl) bond length is comparable to those found in simple dialkylzinc compounds. For example, the Zn-C bond length in dimethylzinc (B1204448) is approximately 1.930(2) Å. In contrast, the Zn-C(Cyclopentadienyl) distances are significantly longer, reflecting the different nature of the bonding—a π-interaction spread over five carbon atoms versus a single σ-bond. It is noteworthy that Zn-C bond lengths can be highly variable in other types of organozinc compounds, sometimes reaching lengths of up to 2.68 Å in systems with specific ligand architectures that induce strain.

Table 1: Zinc-Carbon Bond Distances

| Compound | Bond Type | Bond Length (Å) |

|---|---|---|

| This compound | Zn-C(Methyl) | 1.948(5) |

| This compound | Zn-C(Cp) (average) | 2.21(1) |

Comparative Analysis of Metal-to-Ring Bonding Strength

The strength of the metal-to-ring bond in cyclopentadienyl complexes can be indirectly compared by examining the metal-carbon bond distances. A shorter bond distance generally implies a stronger interaction. In ferrocene (B1249389) (Fe(C₅H₅)₂), a highly stable metallocene, the Fe-C bond distance is approximately 2.06 Å. The average Zn-C(Cp) distance of 2.21 Å in this compound is longer, suggesting a comparatively weaker metal-ring interaction than in ferrocene.

This is consistent with general trends in organometallic chemistry where the d-orbitals of transition metals like iron lead to more significant π-backbonding and a stronger, more covalent metal-Cp bond compared to main-group metals like zinc. The stability of the M-Cp bond in transition metal complexes is a hallmark of their chemistry. For f-block elements, M-C(Cp) bond distances are even longer, reflecting a more ionic character in the bonding. The interaction in the zinc complex is significant, but the filled d-shell of Zn(II) precludes the type of d-π* back-donation that contributes substantially to the bond strength in many transition metal analogues.

Table 2: Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₅H₅ZnCH₃ |

| Dimethylzinc | Zn(CH₃)₂ |

| Ferrocene | Fe(C₅H₅)₂ |

| Beryllium | Be |

| Magnesium | Mg |

| Iron | Fe |

Influence of Ligand Sterics and Electronics on Coordination

The coordination environment of the zinc center in this compound is significantly influenced by the steric and electronic properties of the cyclopentadienyl (Cp) ligand. The Cp ligand, being a bulky and electron-donating moiety, plays a crucial role in stabilizing the complex and modulating its reactivity. researchgate.netnih.gov

The steric bulk of the cyclopentadienyl ring can influence the accessibility of the zinc center to other coordinating species. For instance, substitution on the Cp ring, such as with methyl groups to form the pentamethylcyclopentadienyl (Cp*) ligand, increases the steric hindrance around the metal. nih.gov This increased bulk can prevent the formation of higher-order aggregates and can favor the isolation of monomeric species.

From an electronic standpoint, the Cp ligand is a potent sigma-donor, increasing the electron density at the zinc center. This electronic enrichment can, in turn, influence the Lewis acidity of the zinc atom and its affinity for other ligands. The electron-donating nature of the Cp ligand can be modulated by the introduction of electron-withdrawing or electron-donating substituents on the ring, allowing for fine-tuning of the electronic properties of the resulting zinc complex. nih.gov

Table 1: Influence of Cyclopentadienyl Ligand Properties on Coordination

| Ligand Property | Influence on Coordination |

| Steric Bulk | - Hinders approach of other ligands. - Can lead to lower coordination numbers. - Favors monomeric structures. |

| Electronic Nature | - Acts as a strong sigma-donor. - Increases electron density on the zinc center. - Modulates the Lewis acidity of the zinc atom. |

Role of Ancillary Ligands and Adduct Formation

The coordination sphere of this compound is not limited to the primary cyclopentadienyl and methyl ligands. The zinc center retains Lewis acidic character, allowing for the coordination of additional ancillary ligands and the formation of various adducts.

Organozinc compounds are known to form stable adducts with Lewis bases, and this compound is expected to exhibit similar behavior. nih.gov The zinc atom in this compound can accept electron density from donor ligands, leading to the formation of coordination complexes. Tetramethylethylenediamine (TMEDA), a strong bidentate chelating ligand, is a prime example of a Lewis base that readily coordinates to organozinc species. nih.gov

Under certain conditions, this compound can participate in the formation of ionic organozinc species. The presence of salts, such as lithium chloride (LiCl), can promote the formation of organozincate anions. For instance, in the presence of a suitable halide source, this compound could potentially form anionic species like [CpZn(Me)X]⁻ (where X is a halide).

The formation of organozincate anions from organozinc halides has been observed through electrospray ionization (ESI) mass spectrometry, revealing the presence of species such as ZnRHal₂⁻ and ZnRHalCl⁻. These findings suggest that the coordination environment of zinc in these systems is dynamic and can lead to the generation of charged complexes.

Conversely, the formation of organozinc cations is also a possibility, particularly in the presence of strong Lewis acids or through the dissociation of a weakly bound anionic ligand. While less common for simple alkylzinc compounds, the coordination of neutral donor ligands can sometimes facilitate the ionization of a zinc-ligand bond, leading to cationic species of the type [RZnL]⁺. The development of the chemistry of organozinc anions and cations is an emerging area with potential applications in synthesis and catalysis. nih.gov

Stereochemical Aspects

The stereochemistry of zinc complexes is a rich and complex area of study. The potential for chirality in cyclopentadienyl zinc complexes and the phenomenon of spontaneous resolution are of particular interest.

Chirality in metal complexes can arise from several sources, including the presence of a chiral ligand, a chiral arrangement of achiral ligands around the metal center, or a combination of both. In the context of cyclopentadienyl zinc complexes, chirality can be introduced by using a cyclopentadienyl ligand that is itself chiral. The synthesis of chiral cyclopentadienyl ligands has been a significant area of research, as these ligands can be used to induce asymmetry in metal-catalyzed reactions.

Table 2: Potential Sources of Chirality in Cyclopentadienyl Zinc Complexes

| Source of Chirality | Description |

| Chiral Cyclopentadienyl Ligand | The cyclopentadienyl ligand itself possesses one or more stereogenic centers. |

| Overall Molecular Asymmetry | The spatial arrangement of the cyclopentadienyl, methyl, and any ancillary ligands around the zinc center creates a chiral structure. |

Spontaneous resolution is a fascinating crystallization phenomenon where a racemic mixture of a chiral compound crystallizes to form a conglomerate, which is a physical mixture of separate enantiopure crystals. This process offers a powerful method for obtaining enantiomerically pure materials without the need for a chiral resolving agent.

The phenomenon of spontaneous resolution has been observed in various zinc complexes. For example, certain four-coordinate zinc(II) complexes have been shown to undergo spontaneous resolution during the formation of three-dimensional metal-organic frameworks. In these cases, achiral building blocks self-assemble into chiral crystalline structures.

While spontaneous resolution has not been explicitly reported for this compound, the potential for such a phenomenon exists if the molecule can adopt a chiral conformation in the solid state and if the intermolecular interactions favor the packing of like enantiomers. The identification of a zinc complex that undergoes spontaneous resolution is of significant interest as it could provide a straightforward route to enantiopure organometallic reagents.

Reactivity and Reaction Mechanisms

Ligand Exchange Reactions

Ligand exchange reactions involve the substitution of one or more ligands attached to the zinc metal center. For cyclopentadienyl (B1206354) zinc alkyls, this can involve the exchange of either the alkyl group or the cyclopentadienyl (Cp) ring itself.

Alkyl/Fluorinated Aryl Exchange

Monocyclopentadienyl zinc alkyl complexes can undergo exchange reactions with boron-based Lewis acids. A notable example is the reaction of a substituted cyclopentadienyl zinc ethyl complex with the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. In this process, the ethyl group on the zinc center is exchanged for a pentafluorophenyl (C₆F₅) group from the borane (B79455). acs.orguea.ac.uk

This reaction proceeds cleanly in a non-coordinating solvent like toluene, demonstrating a direct transfer of the aryl group from boron to zinc. The analogous reaction with (Cyclopentadienyl)methylzinc would be expected to yield (Cyclopentadienyl)zinc(pentafluorophenyl). acs.orguea.ac.uk

| Reactant 1 | Reactant 2 | Product | Solvent |

|---|---|---|---|

| CpmesZnEt | B(C₆F₅)₃ | CpmesZn(C₆F₅) | Toluene |

Cyclopentadienyl Abstraction

In addition to alkyl group exchange, the cyclopentadienyl ligand itself can be abstracted from the zinc center during reactions with strong Lewis acids. Research on a substituted cyclopentadienyl zinc ethyl complex, stabilized by tetramethylethylenediamine (TMEDA), showed that its reaction with B(C₆F₅)₃ in toluene or dichloromethane resulted in the abstraction of both the ethyl group and the cyclopentadienyl ligand. acs.orguea.ac.uk This indicates that under certain conditions, the Zn-Cp bond is labile enough to be cleaved by a sufficiently electrophilic reagent.

Abstraction Reactions

Abstraction reactions are a key feature of the reactivity of cyclopentadienyl zinc alkyls, particularly in the presence of strong electrophiles like B(C₆F₅)₃. These reactions can involve the removal of either a hydride or an entire alkyl group from the organometallic complex.

β-Hydride Abstraction

β-Hydride abstraction is a common decomposition pathway for many organometallic compounds containing alkyl groups. This reaction requires the presence of a hydrogen atom on the carbon atom that is beta to the metal center. wikipedia.orgilpi.comlibretexts.org The this compound compound, however, is incapable of undergoing this reaction. The methyl group (-CH₃) attached to the zinc atom has no β-carbon, and therefore no β-hydrogens. wikipedia.org This inherent stability against β-hydride elimination is a key characteristic of methyl-metal complexes.

In contrast, the analogous ethyl derivative, (Cyclopentadienyl)ethylzinc, does possess β-hydrogens. Studies have shown that the reaction of certain substituted (cyclopentadienyl)ethylzinc complexes with B(C₆F₅)₃ can proceed via β-hydride abstraction, leading to the elimination of ethene. acs.orguea.ac.uk This highlights a significant difference in reactivity based on the nature of the alkyl substituent.

| Compound | β-Hydrogens Present? | Undergoes β-Hydride Abstraction? |

|---|---|---|

| This compound | No | No |

| (Cyclopentadienyl)ethylzinc | Yes | Yes |

Alkyl Group Abstraction

The entire alkyl group can be abstracted from the zinc atom by a strong Lewis acid. This process, known as alkyl abstraction, typically results in the formation of a cationic metal complex and an anionic alkyl-borate species. For example, the reaction of a TMEDA-stabilized cyclopentadienyl zinc ethyl complex with B(C₆F₅)₃ in toluene leads to the formation of the ionic product [CpmesZn(TMEDA)]⁺[EtB(C₆F₅)₃]⁻. acs.orguea.ac.uk In this reaction, the borane abstracts the ethyl group from the zinc center to form the tetra-coordinate borate (B1201080) anion. This transformation is a key step in the generation of cationic zinc species for polymerization catalysis. A similar reaction pathway can be anticipated for this compound, which would generate a [CpZn(L)₂]⁺ cation and a [MeB(C₆F₅)₃]⁻ anion.

Reactions with Lewis Acids (e.g., B(C₆F₅)₃)

The reaction of cyclopentadienyl zinc alkyls with the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, serves as an excellent case study for the compound's reactivity, as it can proceed through multiple competing pathways depending on the specific substrates and reaction conditions. acs.orguea.ac.uk

The primary modes of reaction observed are:

Alkyl/Aryl Exchange: The alkyl group on the zinc is swapped with a C₆F₅ group from the borane, resulting in a neutral (Cyclopentadienyl)zinc(pentafluorophenyl) species. acs.orguea.ac.uk

Alkyl Abstraction: The borane abstracts the alkyl group to form a cationic zinc complex and a tetra-coordinate borate anion, [Alkyl-B(C₆F₅)₃]⁻. acs.orguea.ac.uk This pathway is favored by the presence of stabilizing ligands like TMEDA on the zinc center.

Ligand Abstraction: In some cases, both the alkyl and the cyclopentadienyl ligands can be removed from the zinc center. acs.orguea.ac.uk

β-Hydride Abstraction: For alkyl groups with β-hydrogens (e.g., ethyl), this pathway competes with the others, leading to the elimination of an alkene. acs.orguea.ac.uk This is not a viable pathway for methyl derivatives.

The outcome of the reaction is sensitive to the nature of the cyclopentadienyl ligand, the alkyl group, and the presence of additional coordinating ligands, which influence the relative stability of the reactants and possible intermediates.

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| This compound | (C₅H₅)ZnCH₃ |

| (Cyclopentadienyl)ethylzinc | (C₅H₅)ZnC₂H₅ |

| (Cyclopentadienyl)zinc(pentafluorophenyl) | (C₅H₅)Zn(C₆F₅) |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |

| Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ |

| Toluene | C₇H₈ |

| Dichloromethane | CH₂Cl₂ |

| Ethene | C₂H₄ |

Mechanisms in Carbon-Carbon Bond Forming Reactions (General Organozinc Context)

Barbier Reaction

The Barbier reaction is a nucleophilic addition of a carbanion equivalent to a carbonyl group. A key feature of this reaction is the in situ generation of the organozinc reagent from an alkyl halide and zinc metal in the presence of the carbonyl substrate. wikipedia.orgnrochemistry.com This one-pot synthesis is advantageous as it avoids the separate preparation and isolation of the often unstable organometallic reagent. nrochemistry.comsciencemadness.org The reaction typically produces primary, secondary, or tertiary alcohols. slideshare.net

The mechanism of the Barbier reaction, while extensively studied, can proceed through different pathways. The formation of the organozinc reagent occurs via an oxidative addition of zinc into the carbon-halide bond of the alkyl halide. wikipedia.orgsciencemadness.org Following its formation, the organozinc species adds to the carbonyl compound. This addition can occur through a concerted, polar mechanism involving a cyclic transition state, or via a radical pathway initiated by a single-electron transfer (SET) from the metal surface to the alkyl halide. nrochemistry.com Due to their reduced water sensitivity compared to Grignard reagents, organozinc reagents in the Barbier reaction can sometimes be used in aqueous media. wikipedia.orgsciencemadness.org

Reformatsky Reaction

The Reformatsky reaction involves the addition of an organozinc reagent, specifically a zinc enolate, to an aldehyde or ketone to produce a β-hydroxy ester. adichemistry.comchemistnotes.com The organozinc reagent, often called a 'Reformatsky enolate', is prepared by treating an α-halo ester with zinc dust. wikipedia.org

The reaction mechanism commences with the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester, forming a zinc enolate. chemistnotes.comwikipedia.org This organozinc intermediate is less reactive than lithium enolates or Grignard reagents, which prevents it from undergoing nucleophilic addition to the ester group of another molecule. wikipedia.org The zinc enolate then coordinates to the carbonyl oxygen of the aldehyde or ketone, forming a six-membered chair-like transition state. wikipedia.org A subsequent rearrangement, where the zinc atom transfers to the carbonyl oxygen, results in the formation of a new carbon-carbon bond. wikipedia.org The final β-hydroxy ester is obtained after an acidic workup to protonate the resulting alkoxide. wikipedia.org

Table 1: Mechanistic Steps in the Reformatsky Reaction

| Step | Description |

| 1. Enolate Formation | Oxidative addition of zinc metal to an α-halo ester to form a zinc enolate (Reformatsky reagent). chemistnotes.com |

| 2. Coordination | The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. wikipedia.org |

| 3. C-C Bond Formation | A rearrangement occurs through a six-membered transition state to form a new carbon-carbon bond. wikipedia.org |

| 4. Protonation | Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.org |

The Negishi coupling is a powerful and widely used palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. chemistnotes.comwikipedia.org This reaction is notable for its broad scope, tolerating a wide variety of functional groups and allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. chemistnotes.comwikipedia.org

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three main steps: chemistnotes.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, resulting in the formation of a Pd(II) complex. chemistnotes.comyoutube.com

Transmetalation : The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. A zinc halide salt is generated as a byproduct. slideshare.net

Reductive Elimination : The two organic ligands on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistnotes.comyoutube.com For this step to occur, the organic ligands typically need to be in a cis orientation on the palladium center. wikipedia.org

Table 2: Catalytic Cycle of the Negishi Coupling

| Step | Reactants | Intermediate | Products |

| Oxidative Addition | R¹-X + Pd(0)L₂ | R¹-Pd(II)L₂-X | - |

| Transmetalation | R¹-Pd(II)L₂-X + R²-Zn-X | R¹-Pd(II)L₂-R² | ZnX₂ |

| Reductive Elimination | R¹-Pd(II)L₂-R² | - | R¹-R² + Pd(0)L₂ |

Michael Additions

Organozinc reagents can participate in Michael additions, also known as conjugate additions, to α,β-unsaturated carbonyl compounds (enones). While uncatalyzed additions can be sluggish, the reactivity can be significantly influenced by the solvent and the presence of additives. For instance, the uncatalyzed conjugate addition of organozinc halides to non-enolizable enones has been shown to proceed efficiently in dimethoxyethane (DME), whereas the reaction is much slower in tetrahydrofuran (B95107) (THF). rsc.org

Computational studies suggest a complex reaction mechanism for the uncatalyzed reaction, where two molecules of the organozinc halide may be involved in the transition state, stabilized by the coordinating solvent. nih.gov The use of copper catalysts can also effectively mediate the Michael addition of functionalized organozinc reagents to enones.

Electrophilic Aminations

The formation of carbon-nitrogen bonds can be achieved through the electrophilic amination of organozinc compounds. This reaction provides an alternative to more common nucleophilic amination methods. Various protocols have been developed, often employing transition metal catalysts.

For example, a copper-catalyzed electrophilic amination of diorganozinc reagents using O-benzoyl hydroxylamines as the electrophilic nitrogen source has been reported. nih.gov Mechanistic studies support an SN2-type mechanism for this transformation. acs.org More recently, an iron-mediated electrophilic amination of organozinc halides with organic azides has been developed, providing access to a wide range of secondary amines. nih.gov A proposed tentative pathway for the iron-mediated reaction involves the formation of a transition state that facilitates the transfer of the nitrogen group from the azide to the organozinc compound. nih.govresearchgate.net

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the chemical bonds in (Cyclopentadienyl)methylzinc are complex, involving interactions between the methyl group, the zinc atom, and the cyclopentadienyl (B1206354) (Cp) ring.

The cyclopentadienyl ligand possesses a delocalized π-electron system. researchgate.net Its five p-orbitals combine to form five molecular orbitals (MOs) at three distinct energy levels: a low-energy, non-degenerate a₁ state, a doubly degenerate e₁ state, and a higher-energy, doubly degenerate e₂ state. libretexts.org The bonding in this compound arises from the interaction of these Cp frontier molecular orbitals with the valence orbitals of the zinc atom.

Computational studies, often employing Density Functional Theory (DFT), are crucial for analyzing this bonding. researchgate.netox.ac.uk These studies suggest a significant ionic contribution to the bond between the cyclopentadienyl ligand and the metal center. researchgate.net In the case of this compound, the bonding can be viewed as having considerable character of a cyclopentadienyl anion (Cp⁻) interacting with a methylzinc cation ([CH₃Zn]⁺). This is analogous to other organozinc compounds like methylzinc borohydride, which is best described as being composed of coupled CH₃Zn⁺···BH₄⁻ ions. aip.org The electron-donating nature of the methyl groups on the zinc center influences the electron density on the metal, which in turn affects the back-bonding to the Cp ligand. nih.gov

The highest occupied molecular orbitals (HOMOs) in such half-sandwich complexes typically exhibit π-bonding character between the metal center and the Cp ring, though a significant portion of the orbital density is often localized within the Cp π-system itself. researchgate.net The stability and reactivity of the compound are largely dictated by the nature of these metal-carbon bonds. dokumen.pub

Table 6.1: Key Electronic and Bonding Features

| Feature | Description |

|---|---|

| Cp Ligand MOs | The cyclopentadienyl ligand has five π molecular orbitals (a₁, e₁, e₂) available for bonding. libretexts.orgvaia.com |

| Bonding Type | The Zn-Cp bond exhibits both covalent and significant ionic character. |

| Ionic Contribution | The structure can be partially described as an interaction between a Cp⁻ anion and a [CH₃Zn]⁺ cation. aip.org |

| Computational Method | Density Functional Theory (DFT) is a primary tool for elucidating the electronic structure. ox.ac.uk |

Elucidation of Reaction Pathway Mechanisms

Understanding the precise step-by-step mechanisms of reactions involving this compound is a key area of computational investigation. pdx.edu While specific, detailed mechanistic studies for this exact compound are not extensively documented in the literature, the pathways can be inferred from general organozinc chemistry and explored through theoretical calculations. researchgate.netresearchgate.net

Computational methods like DFT are used to model potential reaction pathways, calculate the energies of reactants, transition states, and products, and determine the activation energy for each step. pdx.eduresearchgate.net This allows for the prediction of the most likely mechanism.

Potential reaction pathways for this compound could include:

Ligand Exchange Reactions: Where the Cp or methyl group is exchanged with other ligands. The mechanism would likely involve associative or dissociative steps.

Reactions with Electrophiles: The π-system of the cyclopentadienyl ring or the Zn-C bonds can act as nucleophilic sites, reacting with electron-deficient species. pdx.edu The mechanism would likely proceed through an intermediate carbocation or a concerted step. pdx.edu

Insertion Reactions: For instance, the insertion of molecules like CO₂ or O₂ into the Zn-C bond, a known reactivity pattern for some organozinc compounds. researchgate.net

A detailed mechanistic study, supported by computation, would be necessary to confirm these possibilities. researchgate.net Such studies can identify key intermediates and transition states, providing a full picture of the reaction coordinate. pdx.edu For example, computational screening using machine learning models trained with quantum chemistry data is an emerging approach to predict reactivity and guide experimental design. energy.gov

Prediction of Molecular Geometries and Stability

Computational models are highly effective at predicting the three-dimensional structures and relative stabilities of different isomers or conformations of this compound. researchgate.net

In the solid state, the structure of this compound has been determined from X-ray powder data to consist of puckered chains of methylzinc fragments linked by bridging cyclopentadienyl groups. uu.nl The exact bonding mode of the Cp ring to the zinc atoms is difficult to determine precisely due to disorder in the crystal structure. uu.nl However, it has been proposed that the cyclopentadienyl group is η³-bonded (trihapto) to one zinc atom and η²-bonded (dihapto) to an adjacent zinc atom, creating the polymeric chain. uu.nl

In contrast, cryoscopic measurements in a benzene (B151609) solution suggest that the compound exists as a monomeric species, indicating that the polymeric chain structure is not retained in solution. uu.nl

DFT calculations can be used to model these different structural possibilities (e.g., monomer, dimer, polymer) and predict their relative stabilities. These calculations provide optimized geometries, including bond lengths and angles, that can be compared with experimental data where available.

Table 6.2: Structural Geometries of this compound

| Phase | Proposed Geometry | Cp Hapticity | Description | Source |

|---|---|---|---|---|

| Solid State | Polymeric Chain | η³ and η² | Puckered chains of MeZn units bridged by Cp groups. | uu.nl |

| Solution (Benzene) | Monomer | η⁵ (likely) | Exists as discrete (C₅H₅)ZnMe molecules. | uu.nl |

Comparative Studies with Other Organometallic Systems

Comparison with Organomagnesium Reagents

Organomagnesium compounds, particularly Grignard reagents (RMgX), are among the most well-known and widely utilized reagents in organic synthesis. wikipedia.orgsigmaaldrich.com While both organozincs and organomagnesiums are Group 2 and 12 analogues, respectively, and serve as sources of nucleophilic carbon, they exhibit significant differences in reactivity and selectivity.

The carbon-magnesium bond in Grignard reagents is significantly more polar and ionic in character compared to the carbon-zinc bond. wikipedia.org This results in Grignard reagents being substantially more reactive and stronger bases. libretexts.org Consequently, organomagnesium compounds react readily with a broad range of electrophiles, including aldehydes, ketones, esters, and epoxides. mmcmodinagar.ac.in However, this high reactivity limits their functional group tolerance, as they readily react with any protic solvent, including water and alcohols, and are incompatible with many functional groups like nitriles and esters in the starting material. msu.edusigmaaldrich.com

In contrast, organozinc reagents like (Cyclopentadienyl)methylzinc are less reactive and more selective. uni-due.deresearchgate.net This reduced reactivity allows them to be used in the presence of a variety of sensitive functional groups, such as esters, ketones, and amides, where a Grignard reagent would indiscriminately react. sigmaaldrich.com While simple dialkylzinc compounds can be pyrophoric, they are generally less reactive than their magnesium counterparts. msu.edu The cyclopentadienyl (B1206354) (Cp) ligand in this compound further modulates its reactivity and provides stability. nitrkl.ac.in The compound CpZnMe is monomeric in the gas phase but forms an associated chain structure in the solid state, with the Cp group bridging two zinc atoms, a structural motif different from the typical Schlenk equilibrium observed for Grignard reagents. libretexts.orgcaltech.edu

Table 1: Comparison of Organozinc vs. Organomagnesium Reagents

| Feature | This compound (Organozinc) | Organomagnesium Reagents (e.g., Grignard) |

| Metal Electronegativity | Zn: 1.65 | Mg: 1.31 |

| M-C Bond Character | More covalent, less polar | More ionic, highly polarized wikipedia.org |

| Reactivity | Moderately reactive, highly selective uni-due.deresearchgate.net | Highly reactive, less selective sigmaaldrich.comreddit.com |

| Basicity | Weaker base | Strong base libretexts.org |

| Functional Group Tolerance | High; tolerates esters, amides, ketones sigmaaldrich.com | Low; reacts with protic sources and carbonyls msu.edu |

| Structural Characteristics | Monomeric in gas phase; associated chains in solid state libretexts.org | Subject to Schlenk equilibrium; often forms complexes with ether solvents libretexts.orgweebly.com |

Distinctions from Highly Reactive Organolithium and Grignard Reagents

The most striking difference between this compound and organometallic compounds of alkali metals like lithium is the vast gap in reactivity. Organolithium reagents are among the most reactive nucleophiles and strongest bases used in organic synthesis, surpassing even Grignard reagents. mmcmodinagar.ac.inreddit.com

The high reactivity of organolithium and Grignard reagents stems from the highly polar nature of their metal-carbon bonds, a consequence of the low electronegativity of lithium and magnesium. weebly.combritannica.com This makes them exceptionally powerful but also difficult to handle and highly unselective. They react violently with water and air and attack a wide variety of functional groups. libretexts.orgbritannica.com Organolithium reagents are so reactive they can even deprotonate ethers, a common solvent for Grignard reactions. uniurb.it

In stark contrast, the more covalent nature of the Zn-C bond renders organozinc compounds like this compound significantly milder and more selective. researchgate.net This "tamed" reactivity is a key advantage, allowing for chemoselective reactions that are not possible with their more reactive lithium or magnesium counterparts. sigmaaldrich.com For instance, the preparation of many functionalized organozinc reagents is possible through methods that are incompatible with the synthesis of Grignard or organolithium reagents due to the presence of sensitive groups. sigmaaldrich.com While Grignard and organolithium reagents are the tools of choice for brute-force nucleophilic attack or strong deprotonation, organozincs excel in controlled, selective carbon-carbon bond formations in complex molecular environments. researchgate.net

Table 3: Reactivity Spectrum of Organometallic Reagents

| Reagent Type | General Reactivity | Basicity | Selectivity & Functional Group Tolerance |

| Organolithium (RLi) | Extremely High reddit.com | Very Strong reddit.com | Very Low |

| Organomagnesium (RMgX) | Very High sigmaaldrich.com | Strong libretexts.org | Low msu.edu |

| Organozinc (e.g., CpZnMe) | Moderate | Moderate Base | High researchgate.net |

| Organocadmium (R₂Cd) | Low | Weak Base | Very High (specific applications) dokumen.pub |

| Organomercury (R₂Hg) | Very Low | Not basic | Extremely High (generally unreactive as nucleophiles) msu.edu |

Emerging Research Directions in Cyclopentadienyl Methylzinc Chemistry

Development of Novel Synthetic Methodologies

The synthesis of cyclopentadienyl (B1206354) metal complexes is a mature field, yet innovation continues, driven by the need for higher efficiency, milder conditions, and access to novel derivatives with tailored properties. numberanalytics.com The traditional synthesis for many cyclopentadienyl complexes involves salt metathesis, where a metal halide reacts with an alkali metal cyclopentadienide (B1229720) salt. testbook.com

Emerging research, however, focuses on more sophisticated strategies. A key area of development is the synthesis of zincocenes with specifically substituted cyclopentadienyl rings. These syntheses are typically achieved by reacting zinc chloride (ZnCl₂) with a suitable substituted cyclopentadienyl transfer reagent. nih.gov This allows for the fine-tuning of the steric and electronic properties of the final compound. Another advanced approach is the conproportionation of a symmetric bis(cyclopentadienyl)zinc complex with another zincocene to create mixed-ring zincocenes. nih.gov For example, reacting [Zn(C₅Me₅)₂] with [Zn(C₅H₄SiMe₃)₂] yields the mixed-ring compound [Zn(C₅Me₅)(C₅H₄SiMe₃)]. nih.gov Furthermore, new bio-based routes are being developed for producing precursors like cyclopentadiene (B3395910) from renewable feedstocks such as xylose, which could provide a more sustainable pathway to the core ligand. nih.gov

| Methodology | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Salt Metathesis | ZnCl₂ + NaCp or KCp | Simple Zincocenes | Traditional, widely used method. | testbook.com |

| Substituted Cp Transfer | ZnCl₂ + Li[C₅Me₄R] or K[C₅Me₄R] | Substituted Zincocenes | Allows for tuning of ligand properties. | nih.gov |

| Conproportionation | [Zn(Cp)₂] + [Zn(Cp')₂] | Mixed-Ring Zincocenes | Creates asymmetric zincocenes with two different Cp ligands. | nih.gov |

| Bio-based Precursor Synthesis | Xylose or Hemicellulose | Cyclopentadiene | Sustainable route to the foundational ligand. | nih.gov |

Exploration of New Catalytic Transformations

Cyclopentadienyl ligands are often considered "spectator" ligands that stabilize a metal center, allowing it to perform catalysis. libretexts.org Transition metal complexes featuring Cp ligands are effective catalysts for major industrial processes like olefin polymerization and hydrogenation reactions. numberanalytics.com Separately, zinc complexes are known catalysts for transformations such as the hydroamination and hydroalkoxylation of unsaturated bonds. researchgate.net

The convergence of these two areas in (Cyclopentadienyl)methylzinc suggests significant, yet largely untapped, catalytic potential. An emerging research direction is the application of such compounds in catalytic cycles that leverage the unique properties of both the Cp ligand and the reactive zinc-methyl bond. For instance, researchers are exploring the use of zinc pincer complexes for the catalytic hydrogenation of imines and ketones. researchgate.net The principles from these systems could be adapted to this compound. There is also growing interest in using main group metal compounds as supporting ligands for transition metal catalysts, which can create unusual electronic and steric environments that lead to remarkable catalytic activity and unique selectivity. rsc.org The exploration of this compound in C-H activation reactions, a field where cyclopentadienyl-rhodium complexes have shown significant promise, represents another frontier. nih.gov

| Catalytic Transformation | Reaction Type | Rationale for Exploration | Reference |

|---|---|---|---|

| Hydroamination/Hydroalkoxylation | Addition to C-C multiple bonds | Zinc complexes are known to be active for this transformation. | researchgate.net |

| Olefin Polymerization | Chain-growth polymerization | Cp-metal complexes are industrial catalysts for this process. | testbook.comnumberanalytics.com |

| Hydrogenation | Reduction of unsaturated bonds | Cp-metal complexes and zinc pincer systems show high activity. | numberanalytics.comresearchgate.net |

| C-H Activation | Functionalization of C-H bonds | Cp-rhodium complexes are effective catalysts. | nih.gov |

Advanced Spectroscopic and Diffraction Techniques for Characterization

A thorough understanding of the structure of this compound is fundamental to developing its chemistry. Characterization of cyclopentadienyl complexes typically relies on a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and X-ray crystallography. numberanalytics.com

Emerging research leverages advanced versions of these techniques to gain deeper insights. For example, solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy has been crucial in studying substituted zincocenes. nih.gov These studies have revealed that some compounds that show dynamic behavior in solution possess a rigid η⁵/η¹ sigma-bonded structure in the solid state, a detail not observable by solution NMR alone. nih.gov X-ray diffraction remains the definitive method for determining solid-state structures, and its application to new substituted zincocenes has uncovered a surprising variety of coordination modes, including slipped-sandwich geometries and infinite chain structures with bridging Cp ligands. nih.gov Advanced diffraction platforms now allow for in-situ experiments under variable temperatures, which can be used to study phase transitions and reaction intermediates. wayne.edu These advanced techniques are indispensable for correlating the molecular structure of this compound and its derivatives with their observed reactivity.

| Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| X-ray Diffraction | Precise solid-state structure, bond lengths, bond angles, coordination modes. | Revealed slipped-sandwich and infinite chain structures in substituted zincocenes. | nih.govwalisongo.ac.id |

| Multinuclear NMR Spectroscopy (¹H, ¹³C) | Structure and dynamic behavior in solution. | Characterization of newly synthesized zincocene derivatives. | nih.gov |

| Solid-State ¹³C CPMAS NMR | Structure and dynamics in the solid state. | Distinguished between rigid and dynamic structures for zincocenes in different phases. | nih.gov |

| Infrared (IR) Spectroscopy | Information on bonding and functional groups. | General characterization of Cp complexes. | numberanalytics.com |

Computational Chemistry for Predictive Modeling and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organometallic compounds. Density Functional Theory (DFT) is a particularly powerful method for investigating the electronic structure, bonding, and reactivity of cyclopentadienyl-metal complexes. nih.govmdpi.com

In the context of this compound, DFT calculations can provide insights into the nature of the zinc-cyclopentadienyl and zinc-methyl bonds. acs.org Such studies can predict molecular geometries, vibrational frequencies for comparison with IR spectra, and HOMO-LUMO energy gaps, which are crucial for understanding electronic properties and reactivity. mdpi.com Beyond static properties, computational chemistry is vital for mapping out reaction mechanisms. For example, DFT has been used to elucidate the mechanism of CO₂ insertion into metal-hydride bonds in related zinc complexes and to understand the role of the ligand in controlling reactivity. researchgate.net For highly accurate mechanistic studies, high-level ab initio methods such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] procedure can be employed to investigate bond activation processes in detail. scilit.com Looking forward, the integration of computational screening and machine learning with quantum chemical calculations offers a pathway to accelerate the discovery of new catalysts and materials by predicting their properties before synthesis. energy.gov

| Method | Application | Type of Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation, geometry optimization, reaction pathway analysis. | Bonding analysis, spectroscopic property prediction, mechanistic details. | nih.govmdpi.comresearchgate.net |

| Coupled Cluster (e.g., CCSD(T)) | High-accuracy energy calculations for reaction mechanisms. | Precise energetics of bond activation and transition states. | scilit.com |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Understanding dynamic processes, conformational changes. | energy.gov |

| Machine Learning (ML) | Predictive modeling based on computational and experimental data. | Accelerated screening of potential catalysts and reaction conditions. | energy.gov |

Q & A

Q. What are the key synthetic routes for preparing (cyclopentadienyl)methylzinc, and how can purity be validated?

this compound is typically synthesized via transmetallation or alkylation reactions. For example, reacting cyclopentadienyl lithium (CpLi) with methylzinc halides (Zn(CH₃)X) under inert conditions yields the target compound. Purity validation requires multi-method characterization:

- NMR spectroscopy (¹H/¹³C) to confirm ligand coordination and methyl group integration .

- X-ray diffraction (XRD) to resolve molecular geometry and bond lengths (e.g., Zn–C distances) .

- Elemental analysis to verify stoichiometry. Experimental details, including solvent choice and reaction temperature, must be rigorously documented to ensure reproducibility .

Q. How do steric and electronic effects of the cyclopentadienyl ligand influence the reactivity of this compound?

The cyclopentadienyl (Cp) ligand’s electron-donating nature stabilizes the zinc center, while steric bulk (e.g., substituted Cp derivatives) modulates reaction kinetics. For example:

- Bulky substituents on Cp reduce nucleophilic attack rates in cross-coupling reactions.

- Electron-withdrawing groups on Cp increase Lewis acidity, enhancing reactivity toward electrophiles. Comparative studies using substituted Cp analogs (e.g., pentamethylcyclopentadienyl) can isolate these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

- ¹H NMR : Methyl proton signals near δ 0.5–1.5 ppm indicate Zn–CH₃ bonding. Cp ring protons appear as distinct multiplet patterns (δ 5–6 ppm) .

- IR spectroscopy : Stretching frequencies for Zn–C (450–550 cm⁻¹) and Cp C–H (3100–3000 cm⁻¹) provide bonding insights.

- UV-Vis : Absorbance bands in the 250–350 nm range correlate with ligand-to-metal charge transfer transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the bonding and reactivity of this compound?

Density functional theory (DFT) calculations can model:

- Bond dissociation energies (e.g., Zn–CH₃ vs. Zn–Cp), critical for predicting decomposition pathways.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Transition states for ligand substitution or insertion reactions. Validation requires benchmarking against experimental XRD data (e.g., bond lengths) and spectroscopic results .

Q. What are the primary thermal decomposition pathways of this compound, and how can intermediates be detected?

Thermal decomposition (e.g., 1500 K in inert gas) may yield:

- Cyclopentadienyl radicals (C₅H₅•), detected via photoionization efficiency (PIE) curves (m/z 65) .

- Methyl radicals (CH₃•), identified via mass spectrometry. High-resolution mass spectrometry (HRMS) coupled with in situ IR spectroscopy can track intermediates in real time.

Q. How does this compound compare to other organozinc reagents in catalytic applications (e.g., Negishi coupling)?

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from:

- Solvent effects : Polar solvents stabilize ionic intermediates, altering reaction pathways.

- Impurity profiles : Trace halides (e.g., Cl⁻) can act as catalysts or inhibitors. Systematic replication under controlled conditions (e.g., glovebox purity, solvent drying) is essential. Meta-analyses of literature data using frameworks like PICO (Population, Intervention, Comparison, Outcome) can identify confounding variables .

Methodological Guidance

Q. How to design experiments assessing the ligand exchange dynamics of this compound?

- Variable selection : Vary incoming ligands (e.g., phosphines, amines) and monitor substitution rates via stopped-flow NMR.

- Temperature dependence : Use Arrhenius plots to calculate activation energies.

- Competitive experiments : Compare exchange rates between Cp and methyl ligands .

Q. What are best practices for handling air-sensitive organozinc compounds like this compound?

- Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.

- Pre-dry solvents (e.g., over molecular sieves) and reagents.

- Validate inertness via mercury drop tests (pyrophoric compounds react violently) .

Q. How to address gaps in mechanistic understanding of this compound-mediated reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.